molecular formula C19H24N8 B2659138 2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-ethylpyrimidine CAS No. 2415516-66-2

2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-ethylpyrimidine

Cat. No.: B2659138
CAS No.: 2415516-66-2
M. Wt: 364.457
InChI Key: QMOJBNANZLDTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-ethylpyrimidine” is a chemical compound that is part of the pyrazolylpyridazine family . Pyrazolylpyridazine is a non-fused biheterocyclic system, and its derivatives have a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of this compound involves reactions of a hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates . For example, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form related compounds . When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced, resulting in the formation of another compound .


Molecular Structure Analysis

The molecular structure of this compound is complex. In related compounds, the rotation around amide bonds is hindered, which results in some signals in the 1H and 13C NMR spectra being broadened . In the 13C NMR spectrum of one compound, the signal of one of the carbon atoms is so broad that it practically does not appear .

Properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-4-16-12-20-19(21-13-16)26-9-7-25(8-10-26)17-5-6-18(23-22-17)27-15(3)11-14(2)24-27/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOJBNANZLDTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.